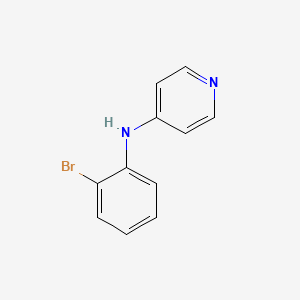

4-(2-Bromoanilino)pyridine

Description

Significance of Pyridine (B92270) and Aniline (B41778) Scaffolds in Advanced Organic Synthesis

The pyridine and aniline structural motifs are fundamental building blocks in the world of organic chemistry. researchgate.net Pyridine, a six-membered ring containing one nitrogen atom, is a common feature in many biologically active compounds, including vitamins and alkaloids. nih.govnih.govrsc.org Its derivatives are widely used in pharmaceuticals, agrochemicals, and as ligands in organometallic catalysis. nih.govontosight.ai The nitrogen atom in the pyridine ring can improve the water solubility of molecules, a desirable trait for potential drug candidates. nih.govnih.gov

The aniline scaffold, a benzene (B151609) ring attached to an amino group, is another cornerstone of synthetic chemistry. It serves as a precursor for a vast array of more complex molecules, including dyes and pharmaceuticals. The ability to easily modify the amino group and the aromatic ring makes aniline a versatile starting material for constructing diverse molecular architectures.

The combination of these two scaffolds in anilino-pyridines creates a molecule with a unique set of electronic and structural properties. The interaction between the electron-donating aniline moiety and the electron-withdrawing pyridine ring can be fine-tuned by the addition of other substituents, influencing the molecule's reactivity and potential applications.

Strategic Importance of Halogenated Aromatic Systems in Targeted Chemical Transformations

The introduction of a halogen atom, such as bromine, onto an aromatic ring is a key strategy in modern organic synthesis. fiveable.meosaka-u.ac.jp Halogenated aromatic compounds, or haloarenes, are highly valued as versatile intermediates because the halogen atom can be readily replaced by other functional groups through a variety of chemical reactions. osaka-u.ac.jp

One of the most powerful applications of haloarenes is in metal-catalyzed cross-coupling reactions. osaka-u.ac.jp These reactions, which include the Nobel Prize-winning Suzuki, Heck, and Buchwald-Hartwig amination reactions, allow chemists to form new carbon-carbon and carbon-nitrogen bonds with high precision. The bromine atom in a compound like 4-(2-Bromoanilino)pyridine acts as a "handle" that allows for the attachment of a wide range of other molecular fragments. mdpi.comnih.gov

This strategic placement of a halogen enables the targeted construction of complex molecules that would be difficult to synthesize by other means. fiveable.mewikipedia.org The reactivity of the carbon-bromine bond makes it a prime site for transformations, driving the synthesis of novel compounds for various applications, including pharmaceuticals and advanced materials. osaka-u.ac.jpnumberanalytics.comiloencyclopaedia.org For instance, the bromine atom can facilitate palladium-catalyzed reactions that are crucial for building intricate molecular frameworks. mdpi.commdpi.com

Positional and Structural Context of this compound within the Anilino-Pyridine Class

The specific structure of this compound dictates its chemical behavior. The "4-" indicates that the aniline group is attached to the fourth carbon atom of the pyridine ring, opposite the nitrogen atom. This positioning influences the electronic communication between the two rings.

The "2-Bromoanilino" part of the name specifies that a bromine atom is located on the aniline ring at the position adjacent (ortho) to the amino group that links to the pyridine. This ortho-positioning of the bulky bromine atom can create steric hindrance, potentially influencing the molecule's conformation and how it interacts with other molecules. A synthesis for this compound has been reported, achieving a 96% yield from the reaction of 4-aminopyridine (B3432731) and 1-bromo-2-iodobenzene. psu.edu

The molecule belongs to a broader family of anilinopyridines which have been investigated for various applications. For example, related 4-anilino-quinazoline and -pyrimidine derivatives have been studied for their biological activity. acs.org The specific placement of the bromo group in this compound makes it a valuable precursor for creating more complex carboline structures through palladium-catalyzed reactions. psu.edu

Below is a table summarizing the key properties of this compound.

| Property | Value |

| Chemical Formula | C₁₁H₉BrN₂ |

| Molecular Weight | 249.11 g/mol |

| Appearance | Needles |

| Melting Point | 94-95 °C psu.edu |

| Common Reactions | Palladium-catalyzed cross-coupling nih.govpsu.edu |

This structural arrangement, combining the pyridine and bromoaniline motifs, provides a unique chemical entity with defined reactivity, making it a subject of interest for further synthetic exploration.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-bromophenyl)pyridin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9/h1-8H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHNBUDLTARKVOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=CC=NC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20443798 | |

| Record name | 4-(2-bromoanilino)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86775-99-7 | |

| Record name | 4-(2-bromoanilino)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 4 2 Bromoanilino Pyridine and Analogues

Catalytic Reaction Pathways

The presence of a bromine atom on the aniline (B41778) ring and the versatile nature of the pyridine (B92270) group make 4-(2-bromoanilino)pyridine a suitable substrate for various catalytic reactions, enabling the construction of more complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, and substrates analogous to this compound, such as ortho-bromoanilines and pyridyl halides, are known to participate effectively in such transformations. This reaction typically involves the coupling of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.

The general mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation with a boronic acid derivative (in the presence of a base) to form a new organopalladium complex. Finally, reductive elimination from this complex yields the desired biaryl product and regenerates the Pd(0) catalyst, allowing the cycle to continue.

While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of similar compounds provides a strong basis for predicting its behavior. For instance, palladium-catalyzed Suzuki-Miyaura couplings of pyridyl-2-boronic esters with aryl halides have been shown to be an efficient method for creating biaryl compounds that include a 2-pyridyl group nih.gov. Research has also demonstrated the successful Suzuki-Miyaura coupling of unprotected ortho-bromoanilines with a variety of boronic esters, highlighting the reaction's tolerance to the free amino group nih.gov.

The following table illustrates typical conditions and outcomes for Suzuki-Miyaura reactions involving substrates analogous to this compound.

| Aryl Halide Substrate | Boronic Acid/Ester | Catalyst System | Base | Solvent | Yield (%) |

| 2-Bromoaniline (B46623) | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 |

| 4-Chloropyridine | 2-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 92 |

| 2-Bromopyridine (B144113) | 4-Tolylboronic acid | Pd(OAc)₂ / XPhos | Cs₂CO₃ | 1,4-Dioxane | 88 |

Intramolecular Cyclization and Annulation Processes

The structure of this compound is well-suited for intramolecular cyclization and annulation reactions, which are powerful strategies for the synthesis of fused heterocyclic systems. These reactions can be promoted by various catalysts and reaction conditions, leading to the formation of novel polycyclic structures.

One common approach involves the intramolecular cyclization of o-bromophenyl-substituted compounds. For example, free-radical intramolecular cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts has been successfully employed to synthesize new pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline skeletons mdpi.comresearchgate.net. This type of reaction often utilizes a radical initiator system like (TMS)₃SiH/AIBN mdpi.comresearchgate.net. While this specific example does not involve this compound directly, it demonstrates the feasibility of cyclizing a bromo-aryl group onto a nitrogen-containing heterocycle.

The table below provides examples of intramolecular cyclization and annulation reactions of analogous compounds.

| Substrate | Reaction Type | Catalyst/Reagent | Product Type |

| o-Bromophenyl-substituted pyrrolylpyridinium salt | Radical Cyclization | (TMS)₃SiH/AIBN | Pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline |

| Malonate-tethered anilines | Palladium-catalyzed [4+2] Annulation | Pd(0) catalyst | Tetrahydroquinolines |

| 2-Alkylpyridines with β-ketoamide side chains | Brønsted Acid-catalyzed Cyclization | TfOH | Pyridyl-substituted hydroxy lactams |

Other Transition Metal-Mediated Reactivity

Beyond palladium, other transition metals such as copper and rhodium can mediate a variety of transformations on pyridine and aniline derivatives. These metals often exhibit unique catalytic activities and selectivities.

Copper-catalyzed reactions are well-established for forming carbon-nitrogen and carbon-oxygen bonds. For instance, copper-catalyzed Ullmann-type C-N cross-coupling reactions have been developed for the synthesis of N-heteroarylcarbazoles from carbazoles and 2-bromopyridine derivatives rsc.org. This suggests that the anilino nitrogen of this compound could potentially undergo similar copper-catalyzed C-N coupling reactions. Furthermore, copper has been shown to catalyze the fluorination of 2-pyridyl aryl bromides, where the pyridyl group acts as a directing group researchgate.net.

Rhodium catalysts are known to be effective in C-H activation and annulation reactions. For example, rhodium-catalyzed [4+2] annulation of N-pyridinyl enaminones with internal alkynes has been reported for the synthesis of iminopyranes acsgcipr.org. Rhodium has also been used for the borylation of aryl 2-pyridyl ethers through the cleavage of the carbon-oxygen bond stackexchange.com. These examples highlight the potential for rhodium catalysis to effect transformations on both the pyridine and aniline portions of this compound. The broader field of transition metal-catalyzed synthesis of pyridines and other N-heterocycles is vast, with many reactions potentially adaptable to substrates like this compound acsgcipr.orgquora.comquimicaorganica.orgscielo.org.mx.

Nucleophilic and Electrophilic Substitution Patterns

The electronic properties of the pyridine and aniline rings in this compound dictate its reactivity towards nucleophilic and electrophilic reagents.

Reactivity at the Pyridine Nitrogen Center

Nucleophilic attack on the pyridine ring itself typically occurs at the 2- and 4-positions, as the negative charge in the resulting intermediate can be delocalized onto the electronegative nitrogen atom, leading to greater stabilization. When a good leaving group is present at these positions, nucleophilic aromatic substitution can occur. In the case of this compound, the anilino group is at the 4-position. While the N-H bond of the aniline is not a typical leaving group, reactions that proceed through an addition-elimination mechanism are theoretically possible under certain conditions.

The pyridine nitrogen can also be targeted by nucleophiles, particularly in bis(imino)pyridine systems, leading to N-alkylation. This reactivity is influenced by stereoelectronic factors and the conformation of the molecule. Lewis acids can activate the pyridine ring towards nucleophilic attack by coordinating to the nitrogen, further enhancing the electron deficiency of the ring.

Transformations Involving the Anilino Nitrogen Moiety

The anilino nitrogen in this compound is also a key reactive site. Its lone pair of electrons can participate in various nucleophilic reactions, including alkylation and acylation.

N-alkylation of anilines can be achieved through various methods. A transition-metal-free approach for the direct N-alkylation of anilines using alcohols has been reported, where pyridine acts as a biomimetic hydrogen shuttle in a borrowing hydrogen process quimicaorganica.org. This indicates that under the right conditions, the anilino nitrogen of this compound could be alkylated.

N-acylation is another common transformation for anilines. This reaction is often carried out using acylating agents like acetic anhydride (B1165640) in the presence of a base such as pyridine. The acylation of the anilino nitrogen would likely proceed readily, forming an amide. This transformation can be useful for protecting the amino group or for modifying the electronic properties of the molecule.

The following table summarizes some potential transformations at the nitrogen centers of this compound based on the reactivity of analogous compounds.

| Nitrogen Center | Reaction Type | Reagent | Potential Product |

| Pyridine Nitrogen | N-Alkylation | Methyl Lithium | N-methylpyridinium salt |

| Pyridine Nitrogen | Lewis Acid Activation | ZnCl₂ | Activated complex for nucleophilic attack |

| Anilino Nitrogen | N-Alkylation | Benzyl alcohol, pyridine | N-benzyl-4-(2-bromoanilino)pyridine |

| Anilino Nitrogen | N-Acylation | Acetic anhydride, pyridine | N-acetyl-4-(2-bromoanilino)pyridine |

Manipulation of the Aromatic Halogen Substituent

The bromine atom on the aniline ring of this compound serves as a versatile handle for a variety of synthetic transformations, most notably through transition metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents, enabling the synthesis of diverse analogues with modified electronic and steric properties. The primary methods for manipulation of this aryl bromide include Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Ullmann couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex. wikipedia.org For a substrate like this compound, this reaction would involve the palladium-catalyzed coupling of the aryl bromide with a boronic acid or a boronic ester. This reaction is widely used for the synthesis of biaryls, styrenes, and polyolefins. wikipedia.org The general applicability of Suzuki coupling to ortho-bromoanilines suggests that this compound would be a suitable substrate for such transformations, allowing for the introduction of various aryl or vinyl groups. nih.gov A variety of palladium catalysts, often with phosphine (B1218219) ligands, can be employed, and the reaction conditions are generally mild and tolerant of many functional groups. nih.govorganic-chemistry.org

A representative Suzuki-Miyaura coupling reaction for an aryl bromide is detailed in the table below.

| Entry | Aryl Halide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂ (0.5) | SPhos (1.0) | K₃PO₄ | Toluene/H₂O | 100 | 95 |

| 2 | 2-Bromoaniline | (4-Methoxyphenyl)boronic acid | Pd₂(dba)₃ (1.0) | XPhos (2.0) | K₂CO₃ | Dioxane | 100 | 88 |

| 3 | This compound (hypothetical) | Pyridin-3-ylboronic acid | [PdCl₂(dppf)] (3.0) | - | Cs₂CO₃ | DMF | 90 | 75 |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds from aryl halides and amines. wikipedia.orglibretexts.org This reaction would allow for the substitution of the bromine atom in this compound with a variety of primary or secondary amines, leading to the synthesis of N,N'-diaryl- or N-alkyl-N'-aryl-substituted aminopyridines. The reaction typically employs a palladium catalyst with a bulky electron-rich phosphine ligand and a strong base. nih.govchemspider.com This method is a significant improvement over harsher, traditional methods for C-N bond formation like the Goldberg reaction. wikipedia.org

The following table illustrates typical conditions for the Buchwald-Hartwig amination of an aryl bromide.

| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 2-Bromo-6-methylpyridine | Cyclohexane-1,2-diamine | Pd₂(dba)₃ (0.18) | (±)-BINAP (0.35) | NaOtBu | Toluene | 80 | 60 chemspider.com |

| 2 | 4-Bromoanisole | Morpholine | Pd(OAc)₂ (2.0) | P(tBu)₃ (4.0) | K₃PO₄ | Dioxane | 110 | 92 |

| 3 | This compound (hypothetical) | Piperidine | Pd₂(dba)₃ (1.5) | RuPhos (3.0) | LiHMDS | THF | 70 | 85 |

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction would enable the introduction of an alkynyl substituent at the position of the bromine atom in this compound. The resulting arylalkynes are valuable intermediates in organic synthesis. libretexts.orgnih.govresearchgate.net The reaction is typically carried out under mild conditions with an amine base. wikipedia.org

Exemplary conditions for the Sonogashira coupling of an aryl bromide are presented in the table below.

| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Iodoanisole | Phenylacetylene | Pd(PPh₃)₄ (2.0) | CuI (4.0) | Et₃N | THF | 65 | 90 |

| 2 | 4-Bromoacetophenone | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (1.0) | CuI (2.0) | i-Pr₂NH | Toluene | 80 | 85 |

| 3 | This compound (hypothetical) | Ethynylbenzene | Pd(PPh₃)₄ (3.0) | CuI (5.0) | Piperidine | DMF | 90 | 78 |

Ullmann Condensation

The Ullmann condensation, or Ullmann-type reaction, is a copper-promoted conversion of aryl halides to form carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds. wikipedia.orgmdpi.com The classic Ullmann coupling refers to the copper-catalyzed synthesis of symmetric biaryls. wikipedia.orgorganic-chemistry.org While traditional Ullmann reactions often require harsh conditions, such as high temperatures, modern variations have been developed with improved catalysts and milder conditions. wikipedia.org For this compound, an Ullmann condensation could be used to form a C-O bond with a phenol, a C-N bond with an amine, or a C-S bond with a thiol.

A summary of representative Ullmann-type reaction conditions is provided in the table below.

| Entry | Aryl Halide | Nucleophile | Copper Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 2-Chloronitrobenzene | Phenol | Cu₂O (10) | Phenanthroline (20) | K₂CO₃ | Pyridine | 150 | 80 |

| 2 | 4-Iodobenzonitrile | Aniline | CuI (5.0) | 1,10-Phenanthroline (10) | Cs₂CO₃ | NMP | 120 | 88 |

| 3 | This compound (hypothetical) | Methanethiol | CuI (10) | L-Proline (20) | K₃PO₄ | DMSO | 110 | 70 |

Radical Chemistry and Its Synthetic Utility

The carbon-bromine bond in this compound can also undergo homolytic cleavage to generate a radical species, which can then participate in a variety of synthetic transformations. This radical reactivity can be initiated by light (photocatalysis) or through the use of radical initiators.

Photocatalytic Radical Generation

Visible-light photoredox catalysis has emerged as a powerful tool for the generation of radicals under mild conditions. princeton.eduresearchgate.net In this process, a photocatalyst, upon absorption of light, can engage in a single-electron transfer with the aryl halide. For a molecule like this compound, this would involve the reduction of the aryl bromide to form a radical anion, which then fragments to release a bromide ion and the corresponding aryl radical. This aryl radical can then be trapped by a suitable reaction partner. For instance, it could undergo a hydroarylation reaction with an olefin. nih.gov

Radical Addition and Coupling

Once generated, the aryl radical derived from this compound can participate in addition reactions to unsaturated systems like alkenes and alkynes. Another synthetic strategy involves the formation of a pyridine-boryl radical, which can then be used for the C-4 functionalization of the pyridine ring. lookchem.comresearchgate.net While this latter example pertains to the pyridine ring, similar radical mechanisms could be envisioned for the bromoanilino moiety.

Radical-Mediated Halogenation

Radical reactions can also be employed to introduce other halogen atoms. For example, photocatalytic methods have been developed for the bromination of certain heterocyclic systems using a bromine source like carbon tetrabromide. researchgate.net While this specific example relates to the functionalization of an imidazo[1,2-a]pyridine (B132010) core, the underlying principles of radical generation and subsequent reaction could be adapted for the modification of the bromoanilino portion of the target molecule.

Below is a table summarizing hypothetical radical reactions involving an aryl bromide.

| Entry | Aryl Halide | Reaction Type | Radical Initiator/Catalyst | Reagent | Product Type |

| 1 | 4-Bromoanisole | Hydroarylation | [Ir(ppy)₂(dtbbpy)]PF₆ | 1-Octene | Alkylated arene |

| 2 | This compound (hypothetical) | Trifluoromethylation | Ru(bpy)₃Cl₂ | CF₃SO₂Cl | Trifluoromethylated arene |

| 3 | This compound (hypothetical) | Radical cyclization | AIBN | N-Allylaniline | Fused heterocyclic system |

Coordination Chemistry and Ligand Design Principles Involving Anilino Pyridine Frameworks

4-(2-Bromoanilino)pyridine as a Ligand Platform

This compound serves as a significant ligand platform in the development of coordination compounds. Its structure, featuring a pyridine (B92270) nitrogen and an aniline (B41778) nitrogen, allows it to act as a bidentate ligand, forming stable chelate rings with metal ions. The presence of the bromo substituent on the aniline ring introduces specific steric and electronic effects that influence its coordination behavior.

Assessment of Coordination Modes and Binding Affinities

Anilino-pyridine ligands, including this compound, primarily coordinate to metal centers in a bidentate fashion through the pyridine and aniline nitrogen atoms. morressier.com This chelation results in the formation of a stable five-membered ring, a common and favorable arrangement in coordination chemistry. The specific binding affinity of the ligand is influenced by several factors, including the nature of the metal ion and the electronic properties of the ligand itself. The pyridine ring, being a neutral two-electron donor, readily coordinates to a variety of transition metals. wikipedia.orgjscimedcentral.com

The lone pair of electrons on the pyridine nitrogen is well-directed for forming a sigma bond with a metal orbital. researchgate.net The aniline nitrogen, while also a potential donor, can have its basicity and coordinating ability modulated by substituents on the aromatic ring. In the case of this compound, the electron-withdrawing nature of the bromine atom can slightly reduce the electron density on the aniline nitrogen, potentially affecting its binding affinity compared to unsubstituted anilino-pyridine ligands.

Multiple binding modes can be observed in complexes with related bis(pyridine) ligands, where facial coordination can activate strong π-backbonding, stabilizing low-valent metal centers. nih.gov The coordination number and geometry of the resulting complex are dependent on the metal ion, its oxidation state, and the presence of other ligands. For instance, transition metals can form complexes with varying coordination numbers, commonly four or six, leading to geometries such as tetrahedral, square planar, or octahedral. wikipedia.orgjscimedcentral.com

Structural Effects on Ligand Properties and Metal Complex Stability

The structural characteristics of the this compound ligand play a critical role in determining the properties and stability of the resulting metal complexes. The asymmetric nature of the anilino-pyridine framework can introduce steric rigidity and unique structural effects depending on the substituents. morressier.com The bromo group at the 2-position of the aniline ring imposes significant steric hindrance around the aniline nitrogen donor atom. This steric bulk can influence the coordination geometry and the accessibility of the metal center, potentially affecting its reactivity.

Furthermore, the rigidity of the anilino-pyridine backbone contributes to the pre-organization of the ligand for metal binding, reducing the entropic penalty upon coordination and thus enhancing complex stability. The combination of steric and electronic effects imparted by the 2-bromo substituent allows for the fine-tuning of the ligand's properties, which is a key principle in modern ligand design for applications in catalysis and materials science.

Synthesis of Metal Complexes Featuring Anilino-Pyridine Ligands

The synthesis of metal complexes with anilino-pyridine ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and reaction time, can influence the yield and purity of the resulting complex.

Preparation of Iron(II) Complexes

Iron(II) complexes of amino-pyridine ligands have been synthesized and characterized for their potential applications in catalysis. nsf.gov A general method for the preparation of these complexes involves the reaction of the anilino-pyridine ligand with an iron(II) salt, such as iron(II) chloride (FeCl₂), in a solvent like toluene. nsf.gov The reaction mixture is typically heated to facilitate the coordination of the ligand to the iron center.

For example, the synthesis of dimeric iron(II) complexes of the type {[2-[(2,6-Me₂-C₆H₃)NHCH(R)]C₅H₄N]FeCl₂}₂ (where R is a substituent) has been reported to proceed at elevated temperatures (80-100 °C) over several hours. nsf.gov While specific synthesis details for an iron(II) complex of this compound are not extensively documented in the provided search results, the general procedures for related amino-pyridine iron(II) complexes can be adapted. The synthesis of other iron(II) complexes with pyridine-containing ligands has also been achieved through mechanochemical methods, which can offer advantages such as reduced reaction times and solvent-free conditions. rsc.org

Table 1: Synthesis of Iron(II) Complexes with Pyridine-Containing Ligands This table is interactive. Users can sort and filter the data.

| Complex | Ligand | Iron Source | Method | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1a | p-toluidine derivative | FeCl₂·4H₂O | Mechanochemical | 86 | rsc.org |

| 1b | p-anisidine derivative | FeCl₂·4H₂O | Mechanochemical | 82 | rsc.org |

| 1c | 4-(dimethylamino)aniline derivative | FeCl₂·4H₂O | Mechanochemical | 88 | rsc.org |

| 1d | 4-bromoaniline derivative | FeCl₂·4H₂O | Mechanochemical | 73 | rsc.org |

| [Fe(pytpy)(H-pytpy)][BF₄]₃ | 4′-pyridyl-2,2′;6′,2″-terpyridine | Fe(BF₄)₂·6H₂O | Solution | 77 | mdpi.com |

Coordination with Other Transition Metals

The anilino-pyridine framework is not limited to coordinating with iron(II) but can also form complexes with a variety of other transition metals. The coordination chemistry of anilino-pyridine ligands with late transition metals is an area of active research. morressier.com The synthesis of these complexes generally follows similar procedures to those used for iron(II) complexes, involving the reaction of the ligand with a salt of the desired metal.

For instance, nickel(II) complexes of related pyridine-imine ligands have been synthesized by reacting the ligand with a nickel(II) salt in a suitable solvent. researchgate.net Similarly, cobalt(II) complexes of 2,6-bis(imino)pyridyl ligands have been prepared by reacting the ligand with CoCl₂ in THF. hu.edu.jo The versatility of the pyridine moiety as a ligand for a wide range of transition metals is well-established. wikipedia.orgjscimedcentral.com The specific choice of metal and ligand substituents allows for the creation of complexes with diverse geometries, electronic structures, and potential applications.

Applications in Catalysis and Advanced Materials Science (Ligand-Based)

The unique structural and electronic properties of metal complexes derived from anilino-pyridine ligands make them promising candidates for applications in catalysis and materials science. The ability to systematically modify the ligand framework allows for the rational design of catalysts with optimized activity and selectivity.

In the realm of catalysis, iron complexes bearing amino-pyridine ligands have been investigated for their activity in atom transfer radical polymerization (ATRP). nsf.gov The electronic and steric environment around the metal center, which is directly influenced by the ligand, plays a crucial role in the catalytic cycle. For example, the introduction of sterically demanding or electron-donating groups on the ligand can impact the catalyst's activity. nsf.gov

Furthermore, iron-based metal-organic frameworks (MOFs) incorporating pyridine-containing ligands have been developed as recyclable catalysts for reactions such as the hydroboration of alkynes. nih.gov This highlights the potential of these ligand systems in creating heterogeneous catalysts with high stability and reusability. The development of chiral anilino-pyridine ligands has also opened avenues for their use in asymmetric catalysis, such as the kinetic resolution of alcohols.

In materials science, the ability of pyridine-based ligands to form well-defined coordination polymers and networks is of significant interest. mdpi.com These materials can exhibit interesting properties, such as porosity and luminescence, making them suitable for applications in gas storage, separation, and sensing. The rigid and directional nature of the anilino-pyridine ligand can be exploited to construct ordered multidimensional structures.

Roles in Photoredox Catalysis

While direct studies on this compound in photoredox catalysis are not extensively documented, the broader anilino-pyridine framework is of significant interest due to the distinct roles its constituent parts can play in catalytic cycles. In photoredox catalysis, molecules are activated through single-electron transfer (SET) processes initiated by a photoexcited catalyst. acs.org The pyridine moiety is a cornerstone in this field, often acting as a ligand for ruthenium or iridium-based photocatalysts, or participating directly in the catalytic mechanism. acs.org

A well-documented strategy involves the use of pyridine N-oxides, which can be oxidized by an excited photocatalyst to generate highly reactive pyridine N-oxy radicals. nih.govnih.govacs.org These electrophilic radicals can then engage in various transformations, such as initiating radical cascade annulations of 1,6-enynes or enabling the anti-Markovnikov carbohydroxylation of α-olefins. nih.govnih.gov The general mechanism involves the photoexcited catalyst oxidizing the pyridine N-oxide; the resulting N-oxy radical adds to a substrate, and the photocatalyst is regenerated in a subsequent redox step to complete the cycle. nih.gov

The anilino portion of the framework allows for fine-tuning of the ligand's electronic properties. Electron-donating or withdrawing substituents on the aniline ring can modulate the redox potential of the pyridine moiety or an associated metal center, thereby influencing the efficiency and selectivity of the photoredox process. Although not directly involved in radical generation like N-oxides, the anilino-pyridine structure can serve as a bidentate ligand, stabilizing a metal photocatalyst and influencing its excited-state properties.

Design of Molecular Spin Switches and Photoswitchable Materials

Anilino-pyridine frameworks are integral to the design of sophisticated molecular materials that can switch between different states in response to external stimuli like light. This functionality is particularly relevant for creating molecular spin switches and photoswitchable materials. nih.gov A prominent design principle involves covalently linking a photoswitchable unit, often an azobenzene (B91143) group, to a coordinating pyridine ligand through an aniline bridge.

In these systems, the azobenzene unit can be isomerized from its stable trans state to a metastable cis state upon irradiation with light of a specific wavelength. This geometric change is harnessed to control the coordination of the pyridine nitrogen to a metal center. A well-studied example involves Ni(II)-porphyrin complexes with a covalently attached azopyridine ligand. nih.gov

"Off" State (trans-isomer): In the elongated trans configuration of the azo-aniline linker, the pyridine group is held too far from the Ni(II) center to coordinate. The nickel ion remains in a four-coordinate, square planar geometry, which corresponds to a diamagnetic, low-spin (S=0) state. nih.gov

"On" State (cis-isomer): Upon photoisomerization to the bent cis form, the linker brings the pyridine's nitrogen lone pair into close proximity with the Ni(II) ion, enabling coordination. nih.gov This changes the nickel's coordination number to five (square pyramidal), inducing a switch to a paramagnetic, high-spin (S=1) state. nih.gov This process is reversible, with another wavelength of light or thermal relaxation reverting the azo group to the trans form, thus decoordinating the pyridine and switching the spin state back to "off".

The substitution pattern on the anilino-pyridine backbone is critical for tuning the material's properties. For instance, the electronic nature of substituents on the pyridine ring can affect its coordination strength, while modifications to the aniline or azo bridge can alter the photochemical properties, such as the wavelengths required for switching and the thermal stability of the cis-isomer. The 2-bromo substituent in this compound could influence the electronic properties and provide a handle for further synthetic elaboration of these complex molecular machines.

Table 1: Properties of a Representative Azopyridine-based Molecular Spin Switch

| Property | Description | Reference |

|---|---|---|

| Metal Center | Ni(II)-Porphyrin | nih.gov |

| Switching Unit | Azobenzene linked to a 4-substituted pyridine | nih.gov |

| Low-Spin State (S=0) | trans-isomer, pyridine is not coordinated | nih.gov |

| High-Spin State (S=1) | cis-isomer, pyridine is coordinated | nih.gov |

| Switching Stimulus (trans → cis) | Irradiation with visible light (e.g., ~505 nm) | |

| Switching Stimulus (cis → trans) | Irradiation with visible light (e.g., ~435 nm) or heat |

Function as Electrolyte Additives in Next-Generation Energy Devices

The development of high-performance, safe, and long-lasting energy storage devices, such as lithium-ion and zinc-ion batteries, is a critical area of research. ijemnet.comijemnet.com A key strategy for improving battery performance is the use of electrolyte additives, which are small quantities of specific compounds added to the main electrolyte to enhance its properties and address degradation mechanisms. energy.govsigmaaldrich.com Pyridine-based molecules, including those with anilino functionalities, have emerged as promising additives due to their unique chemical properties. researchgate.net

The primary challenges in many battery systems include the growth of metal dendrites on the anode (which can cause short circuits), continuous decomposition of the electrolyte to form an unstable solid-electrolyte interphase (SEI), and corrosion. mdpi.com Anilino-pyridine frameworks can counteract these issues through several mechanisms:

Dendrite Suppression: In zinc-ion batteries, zinc dendrite growth is a major failure mode. Pyridine-based additives, such as Pyridine N-oxide (PNO), have been shown to be highly effective at promoting uniform zinc deposition. nih.gov The nitrogen and oxygen atoms in these molecules can coordinate with Zn²⁺ ions in the electrolyte, modifying their solvation shell. ijemnet.comnih.gov This altered solvation structure helps to homogenize the flux of ions to the anode surface, preventing the localized high currents that lead to dendrite formation and enabling ultra-long cycle life. nih.gov The nitrogen atoms of both the pyridine and aniline groups in this compound could similarly modulate the Zn²⁺ or Li⁺ solvation environment.

SEI Formation: A stable SEI is crucial for protecting the anode from the electrolyte and ensuring long-term cycling. energy.gov Additives are often designed to be sacrificially reduced or oxidized on the electrode surface to form a robust, ionically conductive, and electronically insulating passivation layer. sigmaaldrich.com The aromatic rings of the anilino-pyridine structure, along with the bromo-substituent, could participate in such electrochemical reactions to form a stable SEI, preventing further electrolyte decomposition.

Electrolyte Stabilization: In high-voltage lithium-ion batteries, trace amounts of HF can form in the electrolyte, which attacks the cathode material and leads to capacity fade. The pyridine nitrogen is a Lewis base and can scavenge acidic species like H⁺ or HF. researchgate.net Adducts of pyridine derivatives with Lewis acids like boron trifluoride have been developed as additives that show excellent capacity retention and low impedance, outperforming conventional additives in high-voltage applications. researchgate.net

Table 2: Examples of Pyridine-Based Electrolyte Additives and Their Functions

| Additive Type | Battery System | Primary Function | Reference |

|---|---|---|---|

| Pyridine N-oxide (PNO) | Zinc-Ion | Modifies Zn²⁺ solvation shell, suppresses dendrite growth, inhibits side reactions. | nih.gov |

| Pyridine-Boron Trifluoride (PBF) | Lithium-Ion (NMC/Graphite) | Scavenges HF, stabilizes high-voltage cathodes, maintains low impedance. | researchgate.net |

| Anilino-Pyridine Frameworks (Proposed) | Lithium-Ion / Zinc-Ion | Potential for multi-functional role: ion solvation control, SEI formation, and acid scavenging. |

Computational Chemistry and Spectroscopic Characterization of 4 2 Bromoanilino Pyridine Systems

Quantum Chemical Calculations for Molecular Architecture and Conformational Space

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are indispensable tools for investigating the structural and electronic properties of molecules like 4-(2-Bromoanilino)pyridine. These methods provide deep insights into the molecule's three-dimensional structure, stability, and reactivity.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For this compound, this process would typically be performed using DFT with a functional such as B3LYP and a basis set like 6-311++G(d,p), which provides a good balance of accuracy and computational cost. researchgate.netresearchgate.net

The key structural feature of this molecule is the dihedral angle formed by the intersection of the pyridine (B92270) and bromoaniline rings, defined by the C-C-N-C bond sequence. A conformational analysis, or potential energy surface scan, would be conducted by systematically rotating the bond between the aniline (B41778) nitrogen and the pyridine ring. This scan identifies the angles that correspond to energy minima (stable conformers) and energy maxima (transition states). It is expected that the most stable conformation would be a non-planar arrangement to minimize steric hindrance between the hydrogen atoms on the adjacent rings.

The optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's properties.

Table 1: Predicted Optimized Geometrical Parameters for the Most Stable Conformer of this compound (Illustrative Data)

| Parameter | Bond/Atoms | Predicted Value |

| Bond Lengths (Å) | ||

| C-Br | 1.910 | |

| C-N (Pyridine Ring) | 1.338 | |

| C-N (Anilino Bridge) | 1.405 | |

| N-H (Anilino Bridge) | 1.012 | |

| **Bond Angles (°) ** | ||

| C2-N1-C6 (Pyridine) | 117.0 | |

| C-N-H (Anilino) | 115.5 | |

| C-C-Br (Aniline) | 119.8 | |

| Dihedral Angle (°) | ||

| C-C-N-C | 45.2 |

Note: This table is illustrative and contains expected values based on calculations for similar molecular structures.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comlibretexts.org The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-bromoaniline (B46623) ring, particularly on the nitrogen atom and the aromatic carbons. Conversely, the LUMO is anticipated to be distributed over the electron-deficient pyridine ring. wuxibiology.com A smaller HOMO-LUMO gap suggests higher reactivity and easier electronic excitation.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative Data)

| Parameter | Energy (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -1.20 |

| Energy Gap (ΔE) | 4.65 |

Note: This table is illustrative. Actual values would be obtained from DFT calculations.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule. researchgate.netresearchgate.netmdpi.com It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. tci-thaijo.org

For this compound, the MEP map would be expected to show:

Most Negative Region: Localized around the nitrogen atom of the pyridine ring, indicating its high susceptibility to protonation and electrophilic attack. cornell.edu

Positive Region: Concentrated around the hydrogen atom of the aniline N-H group, highlighting it as a potential site for hydrogen bonding or attack by a nucleophile.

Neutral/Slightly Negative Region: Spread across the aromatic rings, with the bromoaniline ring being slightly more electron-rich than the pyridine ring.

Theoretical Prediction and Experimental Correlation of Spectroscopic Signatures

Computational methods can accurately predict various spectroscopic properties, which can then be compared with experimental data for structural validation.

Theoretical vibrational spectra (Infrared and Raman) can be calculated from the optimized molecular geometry. researchgate.netcardiff.ac.uk These calculations determine the frequencies of the normal modes of vibration. By comparing the calculated frequencies with those from experimental FT-IR and FT-Raman spectra, a detailed assignment of the vibrational bands can be achieved. nih.govaps.orgnih.gov

Key vibrational modes expected for this compound include:

N-H Stretching: A sharp band around 3400-3300 cm⁻¹.

Aromatic C-H Stretching: Multiple bands in the 3100-3000 cm⁻¹ region.

C=C and C=N Ring Stretching: Characteristic peaks in the 1600-1400 cm⁻¹ range.

N-H Bending: A mode appearing around 1550-1500 cm⁻¹.

C-N Stretching: Vibrations in the 1350-1250 cm⁻¹ region.

C-Br Stretching: A strong band in the lower frequency region, typically around 700-500 cm⁻¹.

Table 3: Predicted Major Vibrational Frequencies for this compound (Illustrative Data)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | 3350 |

| Aromatic C-H Stretch | 3065 |

| Pyridine Ring Stretch (C=N, C=C) | 1595 |

| Aniline Ring Stretch (C=C) | 1510 |

| N-H Bend | 1480 |

| C-N Stretch | 1310 |

| C-Br Stretch | 650 |

Note: This table is illustrative. Calculated frequencies are often scaled to better match experimental values.

The electronic absorption spectrum (UV-Vis) can be predicted using Time-Dependent Density Functional Theory (TD-DFT). semanticscholar.org This method calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption of UV or visible light.

The UV-Vis spectrum of this compound is expected to show absorptions characteristic of its aromatic components. researchgate.netnist.gov These typically arise from π → π* transitions within the pyridine and bromoaniline rings and potentially n → π* transitions involving the lone pair electrons on the nitrogen atoms. researchgate.netuu.nl The conjugation between the two ring systems via the amino bridge would likely cause a red-shift (shift to longer wavelengths) of the absorption maxima compared to the individual parent molecules.

Table 4: Predicted Electronic Absorption Properties of this compound in a Solvent (Illustrative Data)

| λmax (nm) | Oscillator Strength (f) | Major Transition Assignment |

| 315 | 0.25 | HOMO -> LUMO (π → π) |

| 260 | 0.48 | HOMO-1 -> LUMO (π → π) |

| 225 | 0.32 | HOMO -> LUMO+1 (π → π*) |

Note: This table is illustrative and represents typical results from a TD-DFT calculation.

Computational Insights into Reaction Mechanisms and Selectivity

Computational chemistry provides powerful tools to investigate the intricate details of reaction mechanisms and predict the selectivity of chemical transformations. By modeling molecules and their interactions at an electronic level, researchers can gain insights that are often difficult or impossible to obtain through experimental means alone. For systems like this compound, these computational approaches can elucidate reactivity patterns, map out the energetic landscape of a reaction, and predict the most likely pathways for chemical change.

Derivation of Reactivity Indices and Fukui Functions

A fundamental challenge in chemistry is predicting where a molecule is most likely to react. rowansci.comrowansci.com Conceptual Density Functional Theory (DFT) offers a robust framework for addressing this question through the use of reactivity descriptors. ias.ac.innih.gov These descriptors, derived from the molecule's electron density, quantify its response to changes in electron number and thus its susceptibility to attack by different types of reagents. rowansci.com

The Fukui function, f(r), is a key local reactivity descriptor that identifies the most reactive sites within a molecule. ias.ac.in It is defined as the change in electron density at a specific point when the total number of electrons in the system changes. In practice, this concept is often simplified by condensing the information onto individual atomic sites, resulting in "condensed Fukui functions" or "Fukui indices". nih.gov There are three main types of Fukui indices, each corresponding to a different type of chemical attack: rowansci.comrowansci.com

f(+) : Predicts the site for nucleophilic attack (where the molecule is most likely to accept an electron).

f(-) : Predicts the site for electrophilic attack (where the molecule is most likely to donate an electron).

f(0) : Predicts the site for radical attack.

These indices are calculated using a finite difference approximation, typically by computing the electronic structure of the molecule in its neutral, cationic (N-1 electrons), and anionic (N+1 electrons) states. The atomic charges from these calculations are then used to determine the Fukui indices for each atom. By identifying the atom with the highest Fukui index for a particular type of attack, one can predict the regioselectivity of a reaction. rowansci.com For this compound, this analysis can pinpoint which of the nitrogen or carbon atoms are most susceptible to electrophilic, nucleophilic, or radical attack, guiding synthetic efforts.

Table 1: Hypothetical Condensed Fukui Functions for this compound This table presents illustrative data to demonstrate how Fukui functions are used to predict reactivity sites. Actual values would be derived from specific quantum chemical calculations.

| Atom/Site | f(+) (for Nucleophilic Attack) | f(-) (for Electrophilic Attack) | f(0) (for Radical Attack) | Predicted Reactivity |

|---|---|---|---|---|

| Pyridine N | 0.085 | 0.210 | 0.148 | Most likely site for electrophilic attack. |

| Anilino N-H | 0.050 | 0.155 | 0.103 | Secondary site for electrophilic attack. |

| C-Br | 0.195 | 0.030 | 0.113 | Most likely site for nucleophilic attack. |

| Pyridine C4 | 0.150 | 0.090 | 0.120 | Potential site for nucleophilic attack. |

| Aniline C4' | 0.065 | 0.180 | 0.165 | Most likely site for radical attack. |

Transition State Elucidation and Reaction Pathway Mapping

While reactivity indices suggest where a reaction might occur, understanding how it occurs requires mapping the reaction pathway and identifying the transition state (TS). The transition state is the highest energy point along the reaction coordinate, representing the energetic barrier that must be overcome for reactants to be converted into products. rsc.org Computational chemistry provides methods to locate these elusive structures and map the entire energetic profile of a reaction. rsc.orgmdpi.com

The process begins with identifying the reactant and product structures. Computational algorithms are then employed to find the minimum energy pathway connecting them. Various sophisticated methods are used to locate the saddle point on the potential energy surface that corresponds to the transition state. Once a candidate TS structure is found, its identity is confirmed by a vibrational frequency analysis; a true transition state has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. mdpi.com

Table 2: Hypothetical Energy Profile for a C-N Coupling Reaction Involving this compound This table provides an example of data obtained from reaction pathway mapping for a generic cross-coupling reaction.

| Reaction Step | Species | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| 1 | Reactants | 0.0 | Initial state with catalyst, this compound, and coupling partner. |

| 2 | Transition State 1 (TS1) | +22.5 | Oxidative addition of the C-Br bond to the metal catalyst. |

| 3 | Intermediate 1 | -5.2 | Stable intermediate formed after oxidative addition. |

| 4 | Transition State 2 (TS2) | +18.9 | Reductive elimination to form the new C-N bond. |

| 5 | Products | -15.7 | Final coupled product and regenerated catalyst. |

Advanced Computational Methodologies in Ligand-Metal Interactions

The pyridine and aniline nitrogen atoms in this compound make it a prime candidate to act as a ligand in transition metal complexes. researchgate.net Understanding the nature of the interaction between such a ligand and a metal center is crucial for designing catalysts, functional materials, and metalloenzymes. nih.govnih.gov Advanced computational methodologies allow for a deep and quantitative analysis of these ligand-metal interactions. nih.govfrontiersin.org

Furthermore, the concept of "redox non-innocence" has become increasingly important, where the ligand is not a passive spectator but actively participates in the redox chemistry of the complex. nih.gov Computational studies can help determine if a ligand is redox-active by analyzing the distribution of spin density and the character of the frontier molecular orbitals (HOMO and LUMO) in different oxidation states of the complex. nih.govfrontiersin.org This analysis reveals whether electron addition or removal is centered on the metal or the ligand, a critical aspect for designing catalysts for multi-electron transformations. nih.govnih.gov For a complex containing this compound, these methods could reveal how the electronic properties of the metal center are tuned by the ligand and whether the ligand itself can act as an electron reservoir.

Table 3: Hypothetical Computational Data for a Ni(II) Complex with this compound This table illustrates the type of detailed electronic and structural information that can be obtained from computational analysis of a metal complex.

| Parameter | Calculated Value | Interpretation |

|---|---|---|

| Ni-N (Pyridine) Bond Length | 2.05 Å | Indicates a typical coordinate covalent bond length for Ni(II)-Pyridine complexes. |

| NBO Charge on Ni | +1.65 e | Shows significant charge donation from the ligands to the metal center. |

| NBO Charge on Ligand N | -0.78 e | Confirms the role of the pyridine nitrogen as the primary donor atom. |

| HOMO Composition | 75% Ni(d), 25% Ligand(π) | The highest occupied orbital is predominantly metal-based. |

| LUMO Composition | 30% Ni(d), 70% Ligand(π*) | The lowest unoccupied orbital is predominantly ligand-based, suggesting potential for the ligand to accept electron density upon reduction (redox activity). |

Q & A

Q. Optimization Strategies :

Q. Table 1: Comparison of Synthetic Routes

| Method | Catalyst/Base | Solvent | Temperature | Yield* | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃ | Toluene/EtOH | 80°C | ~65% | |

| Nucleophilic Substitution | K₂CO₃ | DMF | 120°C | ~50% | |

| *Yields extrapolated from analogous reactions. |

How can researchers resolve contradictions between spectroscopic and crystallographic data for this compound?

Q. Methodological Answer :

- X-ray Crystallography : Resolve structural ambiguities by comparing bond lengths (e.g., C-Br: ~1.89 Å) and dihedral angles (e.g., pyridine-aniline plane: ~30°) with literature data . For example, 2-(4-Chloroanilino)pyridine crystallizes in a triclinic system (space group P1), with intermolecular C–H⋯N interactions stabilizing the structure .

- Complementary Spectroscopy : Use HMBC NMR to confirm NH coupling and DFT calculations (B3LYP/6-31G*) to validate electronic environments .

Case Study : If NMR shows unexpected splitting, compare with X-ray data to assess rotational barriers or polymorphism .

What purification techniques are effective for isolating this compound, and how does solvent selection influence purity?

Q. Methodological Answer :

- Column Chromatography : Use silica gel with a gradient eluent (hexane:EtOAc, 4:1 to 1:1). Polar solvents like EtOAc improve resolution of aromatic amines .

- Recrystallization : Dissolve crude product in hot ethanol, then cool to −20°C. High-polarity solvents (e.g., DMSO) may co-solubilize impurities and reduce yield .

Q. Critical Considerations :

- Monitor fractions via TLC (Rf ~0.3 in hexane:EtOAc 3:1).

- Avoid halogenated solvents (e.g., CHCl₃) to prevent bromine displacement side reactions .

How do π-π stacking interactions influence the supramolecular assembly of this compound?

Q. Methodological Answer :

- Crystal Packing Analysis : The bromine substituent enhances electron-withdrawing effects, increasing π-acidity of the pyridine ring. This promotes face-to-face π-π interactions (distance: ~3.6 Å) and stabilizes 1D chains or lamellar networks, as seen in 4-(anthracen-9-yl)pyridine derivatives .

- DFT Calculations : Evaluate interaction energies (e.g., ~−15 kcal/mol for dimeric π-π pairs) using Gaussian09 with dispersion corrections .

Advanced Tip : Use Hirshfeld surface analysis to quantify intermolecular contacts (e.g., C⋯H vs. Br⋯H contributions) .

What safety protocols are essential when handling this compound in laboratory settings?

Q. Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis/purification steps .

- Emergency Response : In case of skin contact, wash with 10% NaHCO₃ solution; for inhalation, move to fresh air and monitor for respiratory irritation .

- Waste Disposal : Collect halogenated waste in sealed containers for incineration .

How does the bromine substituent affect the electronic properties of this compound compared to its chloro analog?

Q. Methodological Answer :

- Hammett Parameters : Bromine (σp = +0.23) exerts a stronger electron-withdrawing effect than chlorine (σp = +0.11), lowering the HOMO energy (−6.2 eV vs. −5.9 eV) and increasing electrophilicity .

- Reactivity : Bromine facilitates faster Suzuki coupling (k = 0.15 min⁻¹ vs. 0.09 min⁻¹ for Cl) due to better leaving-group ability .

Experimental Validation : Compare UV-Vis spectra (λmax shift: ~10 nm bathochromic for Br) and cyclic voltammetry (E1/2 = −1.1 V vs. SCE) .

What strategies are recommended for optimizing catalytic systems in cross-coupling reactions involving this compound?

Q. Methodological Answer :

- Ligand Screening : Bulky ligands (e.g., XPhos) prevent β-hydride elimination in Pd-catalyzed reactions .

- Solvent Effects : Use DMAc instead of DMF to enhance catalyst stability at high temperatures (>100°C) .

- Additives : Add TBAB (tetrabutylammonium bromide) to improve solubility of inorganic bases (e.g., K₂CO₃) .

Case Study : A Pd/XPhos system in DMAc at 100°C achieves 85% yield in coupling with phenylboronic acid .

How can computational modeling guide the design of this compound derivatives for material science applications?

Q. Methodological Answer :

- Molecular Dynamics (MD) : Simulate self-assembly in solvent environments (e.g., chloroform) using GROMACS. Parameters include LJ potentials for Br⋯H interactions .

- Charge Transport Properties : Calculate hole mobility (µh = 0.12 cm²/V·s) via Marcus theory, leveraging DFT-derived reorganization energies (λ = 0.35 eV) .

Advanced Application : Design OLED emitters by tuning substituents to align HOMO-LUMO gaps with host materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.